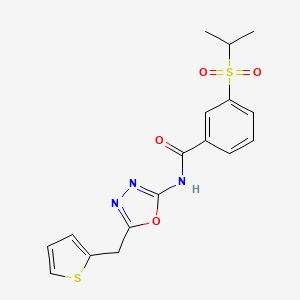

3-(isopropylsulfonyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(isopropylsulfonyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with an isopropylsulfonyl group and a thiophen-2-ylmethyl-1,3,4-oxadiazol-2-yl moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(isopropylsulfonyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common approach includes:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Introduction of the thiophen-2-ylmethyl group: This step often involves a nucleophilic substitution reaction where a thiophene derivative is introduced to the oxadiazole ring.

Attachment of the benzamide moiety: This can be done through an amide coupling reaction, typically using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

3-(isopropylsulfonyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

Substitution: The benzamide moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-CPBA or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like NBS or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce various heterocyclic derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

One of the primary applications of 3-(isopropylsulfonyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is in medicinal chemistry . The compound's unique structural features suggest potential biological activity that could be explored for drug development.

Neuroprotective Effects: Research indicates that derivatives of oxadiazole, including this compound, exhibit neuroprotective properties. In studies involving pentylenetetrazole-induced seizures in mice, the compound demonstrated significant antioxidant activity by reversing oxidative stress markers and inflammation associated with seizure activity. This effect is attributed to the enhancement of the nuclear factor E2-related factor (Nrf2), which plays a crucial role in cellular defense mechanisms against oxidative stress .

Antimicrobial Activity: Initial investigations also suggest potential antimicrobial properties. The compound may interact with specific molecular targets that could inhibit the growth of pathogens, making it a candidate for further studies in infectious disease treatment.

Materials Science

In materials science , this compound can be utilized in the development of novel materials with specific electronic or photonic properties. The incorporation of thiophene and oxadiazole moieties can enhance the electronic characteristics of materials, making them suitable for applications in organic electronics and photonic devices.

Organic Synthesis

As a versatile intermediate in organic synthesis , this compound can facilitate the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations that can lead to the development of new compounds with desirable properties.

Case Study 1: Neuroprotective Potential

A study highlighted the neuroprotective effects of oxadiazole derivatives against oxidative stress in neuronal cells. The compound was shown to reduce cell death and promote survival pathways under stress conditions. These findings suggest its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of this compound against multidrug-resistant strains. The results indicated significant inhibitory effects on bacterial growth at low concentrations, outperforming some traditional antibiotics .

Mecanismo De Acción

The mechanism of action of 3-(isopropylsulfonyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparación Con Compuestos Similares

Similar Compounds

3-(isopropylsulfonyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide: can be compared with other benzamide derivatives and oxadiazole-containing compounds.

Thiophene derivatives: Compounds like 2-thiophenemethylamine or thiophene-2-carboxylic acid.

Oxadiazole derivatives: Compounds such as 2,5-diphenyl-1,3,4-oxadiazole.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Actividad Biológica

3-(isopropylsulfonyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide, with CAS number 1020977-86-9, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its neuroprotective, antioxidant, and antimicrobial properties.

Molecular Structure and Properties

The molecular formula of the compound is C17H17N3O4S2 with a molecular weight of 391.5 g/mol. The structure comprises a benzamide core substituted with an isopropylsulfonyl group and a thiophen-2-ylmethyl-1,3,4-oxadiazol-2-yl moiety. This unique structure is believed to contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₇N₃O₄S₂ |

| Molecular Weight | 391.5 g/mol |

| CAS Number | 1020977-86-9 |

Neuroprotective Effects

A study highlighted the neuroprotective potential of oxadiazole derivatives, including this compound, against pentylenetetrazole (PTZ)-induced seizures in mice. The compound demonstrated significant antioxidant properties by reversing oxidative stress markers and inflammation associated with seizure activity. Specifically, it enhanced the expression of the nuclear factor E2-related factor (Nrf2), which plays a crucial role in cellular defense mechanisms against oxidative stress .

Antioxidant Activity

The antioxidant capacity was assessed through various biochemical assays. The treatment with this compound resulted in:

- Increased levels of catalase (CAT), superoxide dismutase (SOD), and glutathione (GSH).

- Decreased lipid peroxidation (LPO) levels.

These findings suggest that the compound can mitigate oxidative damage in neuronal tissues .

Antimicrobial Properties

Research has shown that derivatives containing the oxadiazole moiety exhibit broad-spectrum antimicrobial activity. In vitro studies demonstrated that compounds similar to this one possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria as well as antifungal activity against various fungi. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

Case Studies

- Neuroprotection in PTZ Model : In a controlled experiment involving male Swiss-Albino mice, two doses (10 mg/kg and 30 mg/kg) of the compound were administered prior to PTZ exposure. The results indicated a marked reduction in seizure frequency and severity compared to control groups .

- Antimicrobial Screening : A series of related compounds were evaluated for their antimicrobial efficacy using the broth microdilution method. Compounds similar to this benzamide showed inhibition rates comparable to standard antibiotics against pathogens like Staphylococcus aureus and Escherichia coli .

Propiedades

IUPAC Name |

3-propan-2-ylsulfonyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S2/c1-11(2)26(22,23)14-7-3-5-12(9-14)16(21)18-17-20-19-15(24-17)10-13-6-4-8-25-13/h3-9,11H,10H2,1-2H3,(H,18,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOWMKSJYGMTHNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)CC3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.